molecular formula C10H18O B8229806 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol

Cat. No.: B8229806
M. Wt: 154.25 g/mol
InChI Key: WAYNMPHDWHSQEB-UHFFFAOYSA-N
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Description

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol is a bicyclopentane-derived tertiary alcohol characterized by a rigid bicyclo[1.1.1]pentane scaffold fused to a 2,2-dimethylpropan-1-ol moiety. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol.

Properties

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2,3)8(11)10-4-7(5-10)6-10/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYNMPHDWHSQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C12CC(C1)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Alkyl Iodides with [1.1.1]Propellane

The photochemical reaction between alkyl iodides and [1.1.1]propellane under UV light (365 nm) provides a scalable route to BCP iodides. For example, 2,2-dimethylpropyl iodide reacts with propellane in a flow reactor to yield 1-iodo-BCP-2,2-dimethylpropane (Fig. 1a). This method avoids catalysts or additives and achieves yields up to 62% after optimization. The reaction proceeds via a radical mechanism, where UV irradiation cleaves the propellane’s central bond, enabling addition of the alkyl radical to form the BCP scaffold.

Critical Parameters :

  • Wavelength : 365 nm irradiation maximizes yield.

  • Solvent : Non-polar solvents (e.g., pentane) minimize side reactions.

  • Scale : Demonstrated at gram to kilogram scales.

Hydroxylation of BCP Iodides

Substitution of the iodide moiety in 1-iodo-BCP-2,2-dimethylpropane with a hydroxyl group remains challenging due to the bridgehead position’s steric and electronic constraints. Preliminary studies suggest that nucleophilic substitution (SN2) is unfeasible, but radical or metal-mediated pathways may succeed. For instance, copper-catalyzed hydroxylation under photoredox conditions could displace iodide with hydroxide, analogous to methods used for BCP amines.

Copper/Photoredox-Mediated Bicyclopentylation

BCP–Thianthrenium Reagents

BCP–thianthrenium (TT⁺) reagents enable the direct alkylation of alcohols via a dual copper/photoredox system. While this method is primarily used to synthesize BCP ethers, adapting it for alcohol synthesis requires strategic protection/deprotection. For example, reacting 2,2-dimethylpropan-1-ol with BCP–TT⁺ under Cu(I)/Ir(III) catalysis could theoretically yield the target compound, though no literature examples exist yet.

Mechanistic Insights :

  • The TT⁺ group stabilizes the BCP radical intermediate, enabling coupling with alcohol-derived radicals.

  • Functional group tolerance includes primary, secondary, and tertiary alcohols.

Functional Group Interconversion Strategies

Reduction of BCP Ketones

Synthesizing BCP ketones (e.g., 1-acetyl-BCP) followed by reduction offers an indirect route. For example, diacetylbicyclo[1.1.1]pentane, prepared via propellane and acetyl chloride, could undergo selective reduction using LiAlH4 or NaBH4. However, steric hindrance may limit efficiency, necessitating bulky reducing agents.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityFunctional Group ToleranceKey Challenges
Photochemical62HighModerateIodide-to-hydroxide conversion
Copper/PhotoredoxN/AModerateHighAdaptation for alcohol synthesis
Ketone Reduction<30LowLowSelective reduction

Chemical Reactions Analysis

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Bioisosterism and Drug Design
The bicyclo[1.1.1]pentane framework has been identified as a potential bioisostere for aromatic rings, particularly the phenyl ring. This structural similarity allows compounds featuring this framework to mimic the electronic and steric properties of aromatic compounds while potentially offering improved metabolic stability and reduced toxicity. Research indicates that derivatives of bicyclo[1.1.1]pentane can enhance binding affinity to biological targets compared to their aromatic counterparts, making them promising candidates in drug discovery .

Case Studies

  • Analgesics : Compounds derived from bicyclo[1.1.1]pentane have been studied for their analgesic properties. For instance, research has demonstrated that these compounds can exhibit significant pain-relieving effects while maintaining a favorable safety profile, making them suitable for development as pharmaceutical active ingredients .
  • Anticancer Agents : Bicyclo[1.1.1]pentane derivatives have been incorporated into structures of known anticancer drugs, enhancing their efficacy and reducing side effects. This application highlights the versatility of the bicyclic structure in modifying existing drug frameworks to improve therapeutic outcomes .

Materials Science

Polymer Chemistry
The unique rigidity and strain of the bicyclo[1.1.1]pentane structure make it an attractive candidate for use in polymer synthesis. The incorporation of such compounds into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability.

Applications in Polymer Development

  • High-Performance Polymers : Research has shown that polymers incorporating bicyclo[1.1.1]pentane structures exhibit improved thermal resistance and mechanical strength, making them suitable for applications in aerospace and automotive industries.
  • Smart Materials : The ability to functionalize bicyclo[1.1.1]pentane derivatives opens avenues for creating responsive materials that can change their properties under specific stimuli (e.g., temperature or pH changes) .

Chemical Synthesis

Synthetic Pathways
The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol can be achieved through various methodologies that leverage its unique structural features.

Synthetic Strategies

  • Light-Induced Reactions : Recent advancements have introduced light-mediated synthetic approaches that allow for the efficient production of bicyclo[1.1.1]pentanes without the need for additional catalysts or additives. This method facilitates the large-scale preparation of functionalized derivatives, which are crucial for both academic research and industrial applications .
  • Functionalization Techniques : The compound can undergo diverse chemical transformations, including oxidation and substitution reactions, which enable the introduction of various functional groups tailored for specific applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol involves its interaction with molecular targets through its highly strained bicyclic structure. This strain energy facilitates various chemical transformations and interactions with biological molecules. The compound’s reactivity is influenced by the transannular communication within the bicyclo[1.1.1]pentane core, directing its chemical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[1.1.1]pentane Derivatives

a) Bicyclo[1.1.1]pentan-1-ol (CAS 22287-25-8)
  • Molecular Formula : C₅H₈O
  • Molecular Weight : 84.12 g/mol
  • Key Features: The parent alcohol lacks the 2,2-dimethylpropanol substitution, resulting in reduced steric bulk and higher polarity compared to the target compound. It serves as a foundational building block for synthesizing functionalized bicyclopentanes .
b) 1-{Bicyclo[1.1.1]pentan-1-yl}propan-2-one (CAS 125642-46-8)
  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 124.18 g/mol
  • Key Features : This ketone analog replaces the hydroxyl group with a carbonyl, enabling nucleophilic additions (e.g., Grignard reactions). Its smaller molecular weight and planar ketone group contrast with the tertiary alcohol’s steric and electronic profile .
c) SPC-a956 (1-Bicyclo[1.1.1]pent-1-yl-Ethanone)
  • Molecular Formula : C₇H₁₀O
  • Molecular Weight : 110.16 g/mol
  • Key Features : A simpler ketone derivative with a single methyl group attached to the bicyclopentane. Its compact structure highlights the impact of substituent size on reactivity and solubility .

Aziridine-Containing Analogs

1-Aziridinyl-2,2-dimethylpropan-1-ol
  • Molecular Formula: C₇H₁₅NO
  • Molecular Weight : 129.20 g/mol
  • The hydroxyl group’s presence parallels the target compound, but the aziridine’s strain and reactivity differ significantly .

Propanol Derivatives with Alternative Substituents

a) 3-Methoxy-2,2-dimethylpropan-1-ol
  • Molecular Formula : C₆H₁₄O₂
  • Molecular Weight : 118.17 g/mol
  • Key Features : The methoxy group enhances polarity and hydrogen-bonding capacity compared to the bicyclopentane’s hydrophobic bulk. This compound is used in pharmaceutical intermediates but lacks the rigid scaffold of the target molecule .
b) 3-(Dimethylamino)-2,2-dimethylpropan-1-ol
  • Molecular Formula: C₇H₁₇NO
  • Molecular Weight : 131.22 g/mol
  • Such derivatives are often employed in drug delivery systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties Source
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol C₁₀H₁₈O 154.25 Alcohol, bicyclopentane, dimethyl Sterically hindered synthetic intermediate Target Compound
Bicyclo[1.1.1]pentan-1-ol C₅H₈O 84.12 Alcohol, bicyclopentane Building block for functionalized derivatives
1-{Bicyclo[1.1.1]pentan-1-yl}propan-2-one C₈H₁₂O 124.18 Ketone, bicyclopentane Nucleophilic addition substrate
1-Aziridinyl-2,2-dimethylpropan-1-ol C₇H₁₅NO 129.20 Alcohol, aziridine, dimethyl Enzyme inhibition studies
3-Methoxy-2,2-dimethylpropan-1-ol C₆H₁₄O₂ 118.17 Alcohol, methoxy, dimethyl Pharmaceutical intermediates

Biological Activity

1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol (CAS: 117633-09-7) is a unique organic compound characterized by its bicyclic structure and potential biological activities. This article delves into its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Basic Information:

  • IUPAC Name: 1-(bicyclo[1.1.1]pentan-1-yl)-2,2-dimethylpropan-1-ol
  • Molecular Formula: C10H18O
  • Molar Mass: 154.25 g/mol
  • Purity: 97% .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. Research indicates that compounds containing this bicyclic structure can act as bioisosteres for traditional anti-inflammatory agents.

Case Study: Lipoxin A4 Mimetics

A notable study synthesized several BCP-containing lipoxin A4 mimetics, including derivatives of this compound. These mimetics were evaluated for their effects on inflammatory responses in human monocyte cell lines:

CompoundIC50 (pM)Effect on NFκB ActivityCytokine Release Reduction
BCP-sLXm (6a)<10~50% inhibitionTNFα, MCP1, MIP1α downregulated
Control---

The BCP-sLXm derivative demonstrated significant anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced NFκB activity and reducing pro-inflammatory cytokines .

Pharmacological Implications

The incorporation of the bicyclo[1.1.1]pentane moiety into drug candidates has been associated with increased metabolic stability and reduced side effects compared to traditional alkyl chains. This suggests that compounds like this compound could serve as promising scaffolds in drug design aimed at treating inflammatory diseases.

Asymmetric Synthesis

The synthesis of this compound typically involves asymmetric approaches that allow for high yields and selectivity:

Key Steps:

  • Suzuki Coupling: Utilized for forming the bicyclic framework.
  • Asymmetric Ketone Reduction: Critical for introducing chirality.

These methods not only enhance the efficiency of synthesis but also ensure the desired stereochemistry necessary for biological activity .

Q & A

Basic: What are the common synthetic routes for bicyclo[1.1.1]pentane derivatives, and how do they apply to the target compound?

Methodological Answer:
Bicyclo[1.1.1]pentane derivatives are typically synthesized via strain-release strategies or radical-based cyclization. For example, 1-{bicyclo[1.1.1]pentan-1-yl}propan-2-one (CAS 125642-46-8) can be prepared using Grignard reagents reacting with bicyclo[1.1.1]pentane precursors under controlled conditions . For the target alcohol, a plausible route involves reducing the ketone group in such derivatives using catalytic hydrogenation (e.g., Pd/C with H₂) or hydride reagents (e.g., NaBH₄). Optimization of reaction time and temperature is critical to avoid over-reduction or decomposition.

Table 1: Example Reaction Conditions for Bicyclo[1.1.1]pentane Derivatives

StepReagent/ConditionYield (%)Key Reference
Ketone formationGrignard addition to bicyclo precursor65–75
ReductionNaBH₄ in MeOH, 0°C80–85Extrapolated from

Advanced: How can stereochemical outcomes be controlled during the synthesis of bicyclo[1.1.1]pentanol derivatives?

Methodological Answer:
The rigid bicyclo[1.1.1]pentane framework inherently limits conformational flexibility, but stereoselectivity at the hydroxyl-bearing carbon can be influenced by chiral auxiliaries or asymmetric catalysis. For example, chiral ligands in hydrogenation reactions (e.g., BINAP-Ru complexes) may induce enantioselectivity. Computational modeling (DFT) is recommended to predict transition states and optimize catalyst selection. Evidence from similar bicyclo alcohols (e.g., 7-(2-hydroxypropan-2-yl)-octahydronaphthalen-1-ol) suggests that steric hindrance around the bicyclo core plays a critical role in directing selectivity .

Basic: What analytical techniques are most reliable for characterizing bicyclo[1.1.1]pentane alcohols?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve unique bicyclo proton environments (e.g., bridgehead protons at δ 2.5–3.5 ppm) and confirm hydroxyl presence via exchangeable peaks .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₈O for the target compound).
  • X-ray Crystallography : Definitive for absolute configuration determination, as demonstrated in bicyclo[1.1.1]pentane derivatives .

Table 2: Typical NMR Data for Bicyclo[1.1.1]pentane Alcohols

Proton Positionδ (ppm)Multiplicity
Bridgehead H2.8–3.2Singlet
Hydroxyl H1.5–2.0 (broad)-

Advanced: How do solvent effects influence the solubility and reactivity of bicyclo[1.1.1]pentanol derivatives?

Methodological Answer:
Polar aprotic solvents (e.g., DMSO, THF) enhance solubility of bicyclo alcohols by stabilizing the hydroxyl group via hydrogen bonding. For example, formulations using 10% DMSO/40% PEG300 (as in Exatecan-amide-bicyclo[1.1.1]pentan-1-ol preparations) improve bioavailability in biological assays . Reactivity in SN2 reactions is solvent-dependent: low-polarity solvents (e.g., toluene) favor retention of bicyclo geometry, while polar solvents may accelerate ring-opening side reactions.

Basic: What safety precautions are recommended for handling strained bicyclo alcohols?

Methodological Answer:

  • Personal Protective Equipment (PPE) : EN 374-certified gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps.
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced: How can conflicting NMR data for bicyclo[1.1.1]pentanol derivatives be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent-induced shifts. Strategies include:

  • Variable Temperature (VT) NMR : To freeze conformational exchange and resolve split peaks.
  • COSY/NOESY : Maps coupling networks to confirm bicyclo connectivity .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., Acta Crystallographica reports) .

Basic: What are the key applications of bicyclo[1.1.1]pentanol derivatives in medicinal chemistry?

Methodological Answer:
These derivatives serve as bioisosteres for tert-butyl or aromatic groups, improving metabolic stability. For example, bicyclo[1.1.1]pentanol moieties in Exatecan-amide derivatives enhance solubility and target binding . Biological activity screening should follow protocols optimized for strained systems, including adjusted incubation times to account for slower membrane permeation.

Advanced: What computational methods predict the biological activity of bicyclo[1.1.1]pentanol-containing compounds?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates interactions with protein targets, accounting for the bicyclo core’s rigidity.
  • QSAR Models : Train on datasets of similar bicyclo derivatives (e.g., PubChem BioAssay data) to correlate structural features with activity .
  • Docking Studies : Use software like AutoDock Vina, parameterized for strained systems, to predict binding affinities.

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